molecular formula C34H68N2O13 B609414 N-(Amino-peg3)-n-bis(peg3-t-butyl ester) CAS No. 2055042-62-9

N-(Amino-peg3)-n-bis(peg3-t-butyl ester)

Cat. No. B609414
CAS RN: 2055042-62-9
M. Wt: 712.92
InChI Key: DTRLMBLMSQXPOL-UHFFFAOYSA-N
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Description

“N-(Amino-peg3)-n-bis(peg3-t-butyl ester)” is a PEG linker containing an amino group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Synthesis Analysis

The synthesis of “N-(Amino-peg3)-n-bis(peg3-t-butyl ester)” involves the use of a PEG linker containing an amino group with a t-butyl protected carboxyl group . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Molecular Structure Analysis

The molecular formula of “N-(Amino-peg3)-n-bis(peg3-t-butyl ester)” is C13H27NO5 . The molecular weight is 277.36 .


Chemical Reactions Analysis

The amino group in “N-(Amino-peg3)-n-bis(peg3-t-butyl ester)” is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Physical And Chemical Properties Analysis

“N-(Amino-peg3)-n-bis(peg3-t-butyl ester)” has a molecular formula of C13H27NO5 and a molecular weight of 277.36 .

Scientific Research Applications

Synthesis of Umbrella-Like Poly(ethylene glycol)

A study by Zhang, Wang, and Huang (2010) outlined a novel strategy for synthesizing poly(ethylene glycol) (PEG) with an "umbrella-like" structure. This structure includes a single reactive group at the "handle" of the "umbrella" and can be modified to bioactive groups like carboxyl, active ester, amino, etc., showing potential applications in bioconjugation (Zhang, Wang, & Huang, 2010).

Multi-Responsive Amphiphilic Conetwork Gels

Nutan et al. (2017) reported on the synthesis of amphiphilic conetwork (APCN) gels and hydrogels of poly(β-amino esters) or poly(amido amine) with controlled degradation and release behavior. These gels are potentially useful for biomedical applications due to their tunable degradability (Nutan, Chandel, Bhalani, & Jewrajka, 2017).

Degradable Poly(β-amino esters)

Lynn and Langer (2000) synthesized poly(β-aminoesters) which demonstrated noncytotoxic properties and potential for use in gene transfection vectors. The polymers interacted electrostatically with polyanionic plasmid DNA, highlighting their relevance in gene therapy (Lynn & Langer, 2000).

Aliphatic Amino PEG Prodrug System

Greenwald et al. (2004) designed a new amino PEG prodrug system using ester derivatives synthesized from N-modified bis-N-2-hydroxyethylglycinamides. This system showcased a novel methodology for controlled release of amino-containing drugs, peptides, and proteins (Greenwald, Zhao, Yang, Reddy, & Martinez, 2004).

Degradable Poly(amino alcohol esters)

Jon, Anderson, and Langer (2003) synthesized a new degradable polymer system, poly(amino alcohol esters), that demonstrated potential as gene transfection vectors. These polymers were less cytotoxic than conventional delivery polymers like poly(ethylene imine) (Jon, Anderson, & Langer, 2003).

Future Directions

“N-(Amino-peg3)-n-bis(peg3-t-butyl ester)” is a versatile reagent that is commonly used in organic chemistry and biochemistry research . It is commonly used in the synthesis of peptides, oligonucleotides, and other biomolecules . It can be used to introduce a PEG spacer between the biomolecule and other molecules, which can improve solubility, stability, and pharmacokinetic properties .

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H68N2O13/c1-33(2,3)48-31(37)7-13-39-19-25-45-28-22-42-16-10-36(12-18-44-24-30-47-27-21-41-15-9-35)11-17-43-23-29-46-26-20-40-14-8-32(38)49-34(4,5)6/h7-30,35H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRLMBLMSQXPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H68N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901101656
Record name 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid, 13-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-, 1,25-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

712.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Amino-peg3)-n-bis(peg3-t-butyl ester)

CAS RN

2055042-62-9
Record name 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid, 13-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-, 1,25-bis(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055042-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid, 13-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-, 1,25-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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